molecular formula C25H21N3O4 B7685550 N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide

N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide

Cat. No. B7685550
M. Wt: 427.5 g/mol
InChI Key: OWDSOTVTWIZSTQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide, commonly known as DQ-9, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DQ-9 is a member of the quinoline family, which is known for its diverse biological activities, including antitumor, antiviral, and antibacterial properties. In

Mechanism of Action

The mechanism of action of DQ-9 is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes. Specifically, DQ-9 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, DQ-9 prevents the replication of cancer cells, viruses, and bacteria, making it a promising agent for the treatment of various diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of DQ-9 are complex and depend on the specific application. In cancer cells, DQ-9 has been shown to induce apoptosis, or programmed cell death, by disrupting the cell cycle and inhibiting DNA replication. In viruses and bacteria, DQ-9 has been shown to inhibit the replication of the pathogen by interfering with the activity of certain enzymes. The physiological effects of DQ-9 on humans have not been extensively studied, but preliminary studies suggest that it is well-tolerated and has a low toxicity profile.

Advantages and Limitations for Lab Experiments

The advantages of using DQ-9 in lab experiments include its high potency, selectivity, and specificity. DQ-9 is a highly potent inhibitor of topoisomerase II, making it an effective tool for studying the mechanism of action of this enzyme. Additionally, DQ-9 is highly selective for topoisomerase II, meaning that it does not inhibit the activity of other enzymes in the cell. The limitations of using DQ-9 in lab experiments include its complex synthesis method, low yield, and high cost. Additionally, DQ-9 has a short half-life, making it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for the study of DQ-9. One potential direction is the development of new analogs of DQ-9 with improved potency and selectivity. Another direction is the study of the long-term effects of DQ-9 in vivo, including its potential toxicity and side effects. Finally, the use of DQ-9 in combination with other chemotherapeutic agents for the treatment of cancer is an area of active research, with studies suggesting that DQ-9 may enhance the efficacy of other agents. Overall, the study of DQ-9 is an exciting area of research with significant potential for the development of new therapies for various diseases.

Synthesis Methods

The synthesis of DQ-9 involves the reaction of 2,5-dimethylphenyl isocyanate with 2-hydroxy-3-formylquinoline in the presence of 4-nitrobenzoyl chloride. The reaction proceeds through a multistep process, which involves the formation of an intermediate compound that is subsequently converted into the final product. The synthesis of DQ-9 is a complex process that requires expertise in organic chemistry, and the yield of the reaction is highly dependent on the reaction conditions.

Scientific Research Applications

DQ-9 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DQ-9 has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. In biochemistry, DQ-9 has been used as a tool to study the mechanism of action of certain enzymes, and its structure has been used as a template for the design of new inhibitors. In pharmacology, DQ-9 has been tested for its potential use as an antiviral and antibacterial agent, with studies demonstrating its ability to inhibit the replication of certain viruses and bacteria.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-16-7-8-17(2)23(13-16)27(25(30)18-9-11-21(12-10-18)28(31)32)15-20-14-19-5-3-4-6-22(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDSOTVTWIZSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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